molecular formula C12H24N2 B13159490 3-Isopropyl-3,9-diazaspiro[5.5]undecane

3-Isopropyl-3,9-diazaspiro[5.5]undecane

Cat. No.: B13159490
M. Wt: 196.33 g/mol
InChI Key: XWAUDTKTXKMUDC-UHFFFAOYSA-N
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Description

Significance of Spirocyclic Systems in Modern Organic Chemistry

Spirocyclic systems are of considerable interest in modern organic chemistry due to their unique three-dimensional structures and conformational rigidity. researchgate.nettandfonline.com Unlike more planar aromatic systems, the spiro junction creates a distinct and rigid three-dimensional arrangement, which is a valuable attribute in various chemical applications. walshmedicalmedia.comnih.gov

In the realm of drug discovery, the introduction of a spirocyclic scaffold is an exceptional tool for fine-tuning a molecule's conformational and physicochemical properties. nih.govdndi.org This structural feature can enhance a compound's potency, selectivity, and pharmacokinetic profile. dndi.org By restricting conformational freedom, spirocycles can improve the binding affinity of a molecule to its biological target while reducing off-target interactions. tandfonline.comtandfonline.com The sp³-rich nature of many spirocyclic scaffolds often leads to improved water solubility and metabolic stability compared to their aromatic counterparts. researchgate.nettandfonline.com

Beyond pharmaceuticals, spiro heterocycles are utilized in materials science for designing materials with specific optical and electronic properties, finding applications in organic electronics and sensors. walshmedicalmedia.comresearchgate.net The inherent structural complexity and three-dimensionality of spirocyclic architectures make them privileged scaffolds in the development of novel catalysts, ligands, and functional materials. acs.org

Key Advantages of Spirocyclic Systems in Chemical Applications
AdvantageDescriptionPrimary Field of Application
Three-DimensionalityThe spiro junction enforces a rigid, non-planar molecular shape, allowing for precise spatial arrangement of functional groups. tandfonline.comsoton.ac.ukDrug Discovery, Materials Science
Conformational RigidityLimited rotational freedom around the spiro center reduces the number of accessible conformations, which can lead to higher binding affinity and selectivity. researchgate.nettandfonline.comMedicinal Chemistry
Improved Physicochemical PropertiesSpirocycles can enhance properties like solubility and metabolic stability, which are crucial for drug development. researchgate.nettandfonline.comPharmaceutical Sciences
Access to Novel Chemical SpaceSpirocyclic scaffolds provide opportunities to explore unique molecular structures, moving away from traditional flat aromatic compounds. nih.govDrug Discovery, Chemical Biology

Overview of Diaza-Spiro[5.5]undecane Frameworks in Chemical Research

The diaza-spiro[5.5]undecane framework, a core component of the title compound, represents a significant class of spiro-heterocycles. These structures, containing two nitrogen atoms within the spirocyclic system, have been extensively investigated for their biological activities. For instance, compounds based on the 1,9-diazaspiro[5.5]undecane scaffold have been studied for the potential treatment of obesity, pain, and various cardiovascular and psychotic disorders. nih.govnih.gov

Research has shown that derivatives of 3,9-diazaspiro[5.5]undecane can act as potent antagonists for the γ-Aminobutyric acid type A receptor (GABAAR). soton.ac.uk The spirocyclic core is well-suited for probing the chemical space of biological targets due to its inherent three-dimensionality and conformationally fixed structure. soton.ac.uk The specific substitution on the nitrogen atoms of the diazaspiro[5.5]undecane core is a critical determinant of the compound's biological activity and selectivity. soton.ac.uknih.gov The synthesis of these frameworks is an active area of research, with various methods being developed to create substituted diazaspiro[5.5]undecane derivatives for screening in drug discovery programs. patsnap.comresearchgate.netresearchgate.net

Unique Structural Features and Topological Chirality of 3-Isopropyl-3,9-diazaspiro[5.5]undecane

The structure of this compound is defined by the spiro fusion of two piperidine (B6355638) rings and the presence of an isopropyl substituent. The spiro atom, a quaternary carbon, is shared between the two six-membered rings. This arrangement results in a molecule with a distinct and rigid three-dimensional shape. wikipedia.org The two piperidine rings are not coplanar; instead, they are oriented perpendicularly to each other, a hallmark of spirocyclic systems. stackexchange.com

A key feature of many spiro compounds is the potential for chirality, even in the absence of a traditional asymmetric carbon atom with four different substituents. wikipedia.org Spirocycles can exhibit axial chirality, which arises from the twisted, non-planar arrangement of the rings around the spiro center. wikipedia.orgstackexchange.com The chirality of a spiro compound depends on the symmetry elements present in the molecule. If the molecule lacks a plane of symmetry and a center of inversion, it is chiral. stackexchange.com

Chemical Properties of this compound
PropertyValue
Molecular FormulaC12H24N2 cymitquimica.com
Molecular Weight196.33 g/mol cymitquimica.com
CAS Number1260778-74-2 bldpharm.com
ChiralityExhibits topological/axial chirality wikipedia.orgstackexchange.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H24N2

Molecular Weight

196.33 g/mol

IUPAC Name

3-propan-2-yl-3,9-diazaspiro[5.5]undecane

InChI

InChI=1S/C12H24N2/c1-11(2)14-9-5-12(6-10-14)3-7-13-8-4-12/h11,13H,3-10H2,1-2H3

InChI Key

XWAUDTKTXKMUDC-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1CCC2(CCNCC2)CC1

Origin of Product

United States

Conformational Analysis and Stereochemical Features of 3 Isopropyl 3,9 Diazaspiro 5.5 Undecane Systems

Fundamental Principles of Spirocyclic Conformational Dynamics

The conformational space of spirocycles can be significantly different from their monocyclic counterparts. nih.govqub.ac.uk The spiro fusion can introduce elements of chirality, even in the absence of stereocenters on the rings themselves, leading to non-superimposable mirror images. rsc.org The dynamic processes in these molecules, such as ring inversion or pseudorotation, are often more complex as the conformational changes in one ring can be sterically transmitted to the other through the spiro center. rsc.org

Chair-Chair Interconversion and Ring Flexibility in Spiro[5.5]undecane Scaffolds

The spiro[5.5]undecane scaffold consists of two six-membered rings joined at a central carbon. Six-membered rings, like cyclohexane, preferentially adopt a low-energy "chair" conformation to minimize angle and torsional strain. masterorganicchemistry.com In the 3,9-diazaspiro[5.5]undecane system, both piperidine (B6355638) rings adopt chair conformations. nih.govresearchgate.net

Each of these chair conformations can undergo a process known as a "ring flip" or chair-chair interconversion. youtube.com During this process, the ring passes through higher-energy transition states, such as the "half-chair," and intermediates like the "twist-boat" and "boat" conformations. masterorganicchemistry.com The net result of a ring flip is the conversion of all axial substituents to equatorial positions and all equatorial substituents to axial positions. youtube.comyoutube.com

In a spiro[5.5]undecane system, the interconversion of one ring is coupled with the other. The spiro-carbon atom remains fixed, but the conformational flip of one ring can influence the energetic landscape of the other. However, the fundamental preference for the double-chair ground state is well-established in related spiro[5.5]undecane derivatives. nih.govresearchgate.net

Impact of Isopropyl Substitution and Nitrogen Heteroatoms on Conformational Preferences

The specific conformational preferences of 3-Isopropyl-3,9-diazaspiro[5.5]undecane are determined by the interplay of the spirocyclic core, the two nitrogen heteroatoms, and the N-isopropyl substituent.

Nitrogen Heteroatoms: The replacement of carbon atoms with nitrogen to form the two piperidine rings introduces several key features. Nitrogen is smaller than carbon and possesses a lone pair of electrons. The nitrogen lone pair has its own steric demands and can participate in electronic interactions. The barrier to nitrogen inversion (the rapid flipping of the nitrogen pyramid) is typically low, but it can be influenced by substitution.

Isopropyl Substitution: The isopropyl group attached to the nitrogen at position 3 is sterically demanding. In a six-membered ring, bulky substituents strongly prefer to occupy an equatorial position to avoid destabilizing 1,3-diaxial interactions with axial hydrogens on the same side of the ring. Therefore, the dominant conformation of the 3-isopropylpiperidine (B187548) ring will feature the isopropyl group in an equatorial orientation. nih.gov This preference effectively "locks" the conformation of that ring, making the alternative chair form (with an axial isopropyl group) significantly higher in energy.

Table 1: Factors Influencing Conformational Preference
Structural FeatureInfluence on ConformationDominant Effect
Spiro[5.5]undecane CoreEnforces a double chair ground state conformation for the two six-membered rings.Defines the fundamental scaffold shape.
Nitrogen Heteroatoms (N3, N9)Introduce a lone pair with steric requirements and allow for nitrogen inversion. Alters bond lengths and angles compared to cyclohexane.Increases polarity and provides sites for substitution/interaction.
N-Isopropyl Group (at N3)Large steric bulk creates a strong preference for the equatorial position to avoid 1,3-diaxial strain.Effectively "locks" the substituted piperidine ring into a specific chair conformation.

Experimental Elucidation of Conformational Landscapes

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful experimental technique for investigating the conformational dynamics of molecules in solution. auremn.org.br

¹H and ¹³C NMR Chemical Shifts: The precise chemical shift of a nucleus is highly sensitive to its local electronic environment, which is determined by the molecule's conformation. For instance, axial and equatorial protons in a chair conformation have distinct chemical shifts. researchgate.net

Coupling Constants (J-values): The through-bond coupling between adjacent protons (³JHH) is dependent on the dihedral angle between them, as described by the Karplus equation. nih.gov By measuring these coupling constants, particularly for the protons on the piperidine rings, the dihedral angles can be estimated, allowing for a clear distinction between chair, boat, or twist conformations. researchgate.net

Nuclear Overhauser Effect (NOE): NOE experiments detect through-space interactions between protons that are close to each other (typically < 5 Å). This is especially useful for determining the relative orientation of substituents. For example, a strong NOE between the isopropyl group's protons and axial protons on the same ring would confirm an equatorial placement of the isopropyl group. copernicus.org

Variable Temperature (VT) NMR: By recording NMR spectra at different temperatures, the dynamics of conformational changes like the chair-chair interconversion can be studied. masterorganicchemistry.com At low temperatures, this interconversion can be slowed down on the NMR timescale, allowing for the observation of distinct signals for each conformer. As the temperature is raised, these signals broaden and coalesce into a time-averaged signal. masterorganicchemistry.com

Table 2: NMR Parameters for Conformational Analysis
NMR ParameterInformation GainedExample Application
Chemical Shift (δ)Distinguishes between axial and equatorial environments.Axial protons are typically more shielded (lower δ) than equatorial protons.
Coupling Constant (³JHH)Determines dihedral angles between adjacent protons.Large couplings (~10-13 Hz) indicate an anti-periplanar (180°) relationship, typical for diaxial protons.
Nuclear Overhauser Effect (NOE)Identifies protons that are close in space.An NOE between an equatorial substituent and nearby axial protons confirms its orientation.

Theoretical Prediction of Stereochemistry and Conformational Space

Alongside experimental methods, computational chemistry provides powerful tools for predicting and understanding the conformational landscape of molecules. researchgate.net

Molecular Mechanics (MM): This method uses classical physics to estimate the energies of different conformations. It is computationally fast and effective for exploring the potential energy surface of large molecules to identify low-energy conformers.

Density Functional Theory (DFT): DFT is a quantum mechanical method that provides more accurate calculations of molecular energies and properties. researchgate.net It can be used to optimize the geometry of different potential conformers (e.g., the double-chair with equatorial isopropyl vs. axial isopropyl) and calculate their relative energies with high accuracy. mdpi.com The energy difference between conformers allows for the calculation of their expected equilibrium populations (Boltzmann distribution). nih.gov

Calculation of Energy Barriers: Theoretical methods can also be used to calculate the energy of the transition states that separate different conformers. This allows for the prediction of the energy barrier for processes like the chair-chair interconversion, providing insight into the flexibility of the rings. masterorganicchemistry.com

Prediction of NMR Parameters: A sophisticated application of DFT involves the calculation of NMR chemical shifts and coupling constants for a given geometry. chemrxiv.orgrsc.org By comparing the calculated parameters for different possible conformations with the experimental data, the conformation that best fits the observed spectrum can be identified, providing a powerful synergy between theoretical and experimental approaches. nih.gov

Table 3: Hypothetical Relative Energies of Conformers via DFT Calculation
Conformation of this compoundRelative Energy (kcal/mol)Predicted Population at 298 KKey Feature
Chair/Chair (Isopropyl Equatorial)0.00 (Global Minimum)>99%Minimal steric strain.
Chair/Chair (Isopropyl Axial)+5.5&lt;0.1%High energy due to 1,3-diaxial interactions.
Chair/Twist-Boat+6.0&lt;0.1%Higher energy ring conformation.
Boat/Boat+10.0&lt;0.01%Very high energy due to eclipsing and flagpole interactions.

Theoretical and Computational Chemistry Investigations on 3 Isopropyl 3,9 Diazaspiro 5.5 Undecane and Diaza Spiro 5.5 Undecane Analogues

Density Functional Theory (DFT) Studies of Electronic Structure and Reactivity

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for investigating the electronic structure and reactivity of organic molecules. mdpi.com This approach is centered on the principle that the ground-state energy of a system is a unique functional of its electron density. mdpi.com For 3-Isopropyl-3,9-diazaspiro[5.5]undecane and its analogues, DFT calculations elucidate the distribution of electrons and identify regions susceptible to electrophilic or nucleophilic attack.

Key aspects of the electronic structure are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy corresponds to its ability to accept electrons (electrophilicity). The lone pairs of electrons on the two nitrogen atoms in the 3,9-diazaspiro[5.5]undecane scaffold are expected to contribute significantly to the HOMO, making these sites potent nucleophilic centers. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's kinetic stability and chemical reactivity.

From the energies of these frontier orbitals, a set of global reactivity descriptors can be calculated to quantify chemical behavior. nih.gov These conceptual DFT indices provide a framework for predicting how the molecule will interact with other chemical species. frontiersin.orgnih.gov

Table 1: Key Conceptual DFT Reactivity Descriptors

DescriptorSymbolFormulaSignificance
Chemical Potential μμ ≈ (EHOMO + ELUMO) / 2Represents the tendency of electrons to escape from the system; related to electronegativity (μ = -χ). mdpi.com
Chemical Hardness ηη ≈ (ELUMO - EHOMO) / 2Measures the resistance of the chemical potential to change with a change in the number of electrons. nih.gov
Global Electrophilicity ωω = μ2 / (2η)Quantifies the ability of a molecule to accept electrons. mdpi.com
Global Nucleophilicity NN = EHOMO(Nu) - EHOMO(TCE)A measure of nucleophilic character, often calculated relative to a reference molecule like tetracyanoethylene (B109619) (TCE).

The introduction of an isopropyl group at the 3-position influences the electronic properties through inductive effects, subtly modifying the electron density and, consequently, the reactivity of the nearby nitrogen atom. DFT studies can precisely quantify these effects.

Molecular Dynamics Simulations for Conformational Exploration and Intermolecular Interactions

While quantum chemical methods like DFT are excellent for static electronic properties, Molecular Dynamics (MD) simulations offer a way to explore the dynamic behavior of molecules over time. mdpi.com The this compound molecule possesses significant conformational flexibility due to the piperidine (B6355638) rings and the rotatable isopropyl group.

MD simulations model the atomic motions by solving Newton's equations of motion, allowing researchers to observe how the molecule samples different shapes or conformations. nih.gov For the diazaspiro[5.5]undecane core, this includes the chair-chair, chair-boat, and boat-boat conformations of the six-membered rings. The simulations can identify the most stable, low-energy conformations and the energy barriers between them, creating a comprehensive map of the molecule's conformational landscape. nih.govfrontiersin.org

Furthermore, MD is invaluable for studying intermolecular interactions. By simulating the molecule in a solvent, such as water, one can observe the formation and dynamics of hydrogen bonds between the secondary amine (N-H) groups of the spiro compound and the surrounding solvent molecules. These simulations can also model how multiple molecules of this compound might interact with each other or with a biological target, such as a receptor binding pocket, providing insights into solvation, aggregation, and ligand binding processes. soton.ac.uk

Quantum Chemical Calculations for Reaction Mechanisms and Pathway Analysis

Quantum chemical calculations are instrumental in elucidating the detailed mechanisms of chemical reactions. researchgate.net For a molecule like this compound, which contains reactive secondary amine functionalities, these calculations can map the entire energy profile of reactions such as N-alkylation or N-acylation.

This analysis involves identifying the structures of the reactants, products, and, most importantly, the transition state(s) along the reaction coordinate. The transition state represents the highest energy point on the minimum energy path connecting reactants and products. The energy difference between the reactants and the transition state is the activation energy (Ea), a critical parameter that governs the reaction rate.

By employing high-level computational methods, such as coupled-cluster theory (e.g., CCSD(T)) often combined with a DFT-optimized geometry, researchers can obtain highly accurate activation energies and reaction enthalpies. researchgate.net This allows for a theoretical prediction of reaction feasibility and selectivity, guiding synthetic efforts by identifying the most favorable reaction pathways and predicting potential side products.

Prediction of Spectroscopic Properties and Correlation with Experimental Data

A powerful application of computational chemistry is the prediction of spectroscopic properties, which serves as a vital link between theoretical models and experimental reality. Quantum chemical calculations can compute the properties that underlie various spectroscopic techniques.

For instance, DFT calculations can accurately predict vibrational frequencies. The resulting theoretical infrared (IR) spectrum can be compared with an experimental spectrum to assign specific absorption bands to the corresponding molecular motions, such as N-H stretching, C-H bending, or ring deformation modes. Similarly, calculations of nuclear magnetic shielding constants can predict Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C).

Comparing the predicted spectra with experimental data is a crucial validation step. A strong correlation confirms the accuracy of the computed molecular structure and electronic environment. Conversely, discrepancies can point to environmental effects not included in the initial calculation (e.g., solvent effects, intermolecular hydrogen bonding) and lead to a more refined theoretical model.

Table 2: Correlation of Calculated Properties with Experimental Spectroscopy

Spectroscopy TypeCalculated PropertyExperimental CorrelateInformation Gained
Infrared (IR) Vibrational Frequencies & IntensitiesAbsorption Band Positions & IntensitiesAssignment of functional groups and vibrational modes.
NMR Nuclear Magnetic Shielding ConstantsChemical Shifts (δ)Confirmation of molecular connectivity and chemical environment of atoms.
NMR Spin-Spin Coupling Constants (J)Coupling Constants (J)Information on dihedral angles and through-bond connectivity.
UV-Vis Electronic Excitation EnergiesAbsorption Maxima (λmax)Analysis of electronic transitions and chromophores.

Computational Analysis of Noncovalent Interactions and Aggregation Behavior

Noncovalent interactions are the subtle forces that govern molecular recognition, self-assembly, and the properties of materials in the condensed phase. mdpi.com For this compound, the most significant noncovalent interaction is hydrogen bonding. The two secondary amine groups (N-H) can act as hydrogen bond donors, while the nitrogen lone pairs can act as hydrogen bond acceptors.

This dual functionality allows the molecules to form intermolecular hydrogen bonds with each other, potentially leading to the formation of dimers, chains, or more complex aggregates in the solid state or in nonpolar solvents. Computational methods can be used to model these aggregates and calculate their stabilization energies.

Techniques such as Symmetry-Adapted Perturbation Theory (SAPT) or high-level ab initio calculations can dissect the interaction energy into physically meaningful components like electrostatic, exchange, induction, and dispersion forces. This analysis provides a deep understanding of the nature and strength of the forces holding the molecules together, which is essential for predicting crystal structures and understanding aggregation behavior in solution.

Advanced Characterization Methodologies for 3 Isopropyl 3,9 Diazaspiro 5.5 Undecane Structures

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural assignment and detailed conformational analysis of 3-Isopropyl-3,9-diazaspiro[5.5]undecane in solution. A combination of one- and two-dimensional techniques, along with variable temperature studies, provides a complete picture of the molecule's static and dynamic stereochemistry.

To resolve signal overlap and confirm connectivity, a suite of two-dimensional (2D) NMR experiments is employed. slideshare.net

Correlation Spectroscopy (COSY): This experiment reveals proton-proton (¹H-¹H) coupling networks, allowing for the tracing of connectivity within the piperidine (B6355638) rings and the isopropyl group. sdsu.edu For instance, the methine proton of the isopropyl group will show a cross-peak to the methyl protons.

Heteronuclear Single Quantum Coherence (HSQC): HSQC correlates directly bonded proton and carbon atoms (¹H-¹³C), enabling the unambiguous assignment of carbon signals based on their attached protons. sdsu.edu This is crucial for differentiating the various methylene (B1212753) carbons in the piperidine rings. researchgate.net

Heteronuclear Multiple Bond Correlation (HMBC): This technique identifies longer-range couplings between protons and carbons (typically over two to three bonds). sdsu.edu HMBC is particularly useful for establishing the connectivity across the spiro center and confirming the position of the isopropyl group on the nitrogen atom by showing correlations from the isopropyl protons to the carbons of the piperidine ring.

The following table summarizes the predicted ¹H and ¹³C NMR chemical shifts for the key structural units of this compound.

GroupPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
Isopropyl CH2.5 - 3.0 (septet)55 - 60
Isopropyl CH₃1.0 - 1.2 (doublet)18 - 22
Piperidine CH₂ (adjacent to N-isopropyl)2.6 - 2.9 (multiplet)50 - 55
Piperidine CH₂ (adjacent to spiro C)1.4 - 1.7 (multiplet)45 - 50
Piperidine CH₂ (adjacent to NH)2.8 - 3.1 (multiplet)48 - 52
Spiro C-35 - 40

Note: Predicted values are based on general principles and data from analogous N-alkylated piperidine and spirocyclic systems.

The this compound molecule is not static; its piperidine rings can undergo conformational inversion (chair-to-chair flip), and the isopropyl group can experience restricted rotation around the C-N bond. These dynamic processes often occur on the NMR timescale and can be studied using dynamic NMR (DNMR) experiments. beilstein-journals.orgnih.gov

At room temperature, if the rate of chair inversion is fast, the axial and equatorial protons on a given methylene group may become averaged, leading to simpler spectra. As the temperature is lowered, this inversion process slows down. At a certain temperature, known as the coalescence temperature (Tc), the signals for the axial and equatorial protons will broaden and merge. nih.gov Below this temperature, separate, sharp signals for each distinct proton can be observed. By analyzing the line shapes at different temperatures, the energy barrier (ΔG‡) for the ring inversion can be calculated, providing quantitative information about the conformational flexibility of the spirocyclic system. beilstein-journals.org Similar dynamic behavior can be observed for the rotation of the bulky isopropyl group.

By significantly reducing the temperature, conformational exchange processes can be "frozen" on the NMR timescale, allowing for the direct observation and characterization of the most stable conformer. nih.gov For a substituted piperidine ring, the chair conformation is generally the most stable. The bulky isopropyl group is expected to preferentially occupy the equatorial position to minimize steric strain (1,3-diaxial interactions).

Low-temperature ¹H NMR experiments, including Nuclear Overhauser Effect (NOE) studies, can confirm this preference. nih.gov An NOE enhancement between the isopropyl methine proton and the axial protons on the adjacent ring carbons would provide definitive evidence for the equatorial orientation of the isopropyl group in the dominant chair conformation of the piperidine ring.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and deduce the structure of a compound by analyzing its fragmentation pattern upon ionization. wikipedia.org For this compound, electron ionization (EI) would likely be used. The resulting mass spectrum would show a molecular ion peak (M⁺·) corresponding to the exact mass of the molecule.

The fragmentation of the molecular ion is governed by the stability of the resulting fragments. For N-alkyl amines, a characteristic fragmentation pathway is alpha-cleavage, which involves the cleavage of a C-C bond adjacent to the nitrogen atom. youtube.com This process is driven by the formation of a resonance-stabilized iminium cation. youtube.com

Key predicted fragmentation pathways for this compound include:

Loss of the isopropyl group: Cleavage of the bond between the nitrogen and the isopropyl group would result in a fragment with a mass of [M - 43]⁺.

Alpha-Cleavage: The most favorable alpha-cleavage would involve the breaking of the C-C bond within the piperidine ring adjacent to the nitrogen, leading to the opening of the ring and the formation of a stable, resonance-stabilized acyclic iminium ion.

Ring Cleavage: Fragmentation can also be initiated by cleavage of the bonds at the spirocyclic center, leading to characteristic fragments representing the individual piperidine rings.

The following table outlines the expected major fragments and their corresponding mass-to-charge ratios (m/z).

Fragment IonProposed Structure/LossPredicted m/z
[M]⁺·Molecular Ion (C₁₂H₂₄N₂)196
[M - 15]⁺Loss of a methyl radical (·CH₃) from the isopropyl group181
[M - 43]⁺Loss of an isopropyl radical (·C₃H₇)153
[M - C₄H₉N]⁺·Cleavage through the ring via alpha-cleavage pathway125
[C₆H₁₂N]⁺Fragment corresponding to the N-isopropyl piperidine iminium ion98

Note: The molecular formula is C₁₂H₂₄N₂ and the molecular weight is approximately 196.33 g/mol .

Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Vibrational Mode Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule. researchgate.net By identifying the characteristic frequencies of functional groups, these methods can confirm the presence of key structural features in this compound.

N-H Vibrations: The secondary amine (N-H) group will exhibit a characteristic stretching vibration in the IR spectrum, typically in the range of 3300-3500 cm⁻¹. This band is often broader than C-H stretching bands.

C-H Vibrations: Aliphatic C-H stretching vibrations from the methylene groups of the piperidine rings and the isopropyl group will appear in the region of 2850-3000 cm⁻¹. vscht.cz

C-N Vibrations: The C-N stretching vibrations are typically found in the fingerprint region of the IR spectrum, between 1000-1250 cm⁻¹.

CH₂ and CH₃ Bending: The bending (scissoring, wagging, twisting) vibrations of the CH₂ groups and the bending vibrations of the CH₃ groups of the isopropyl substituent will produce a series of bands in the 1350-1470 cm⁻¹ region. A characteristic doublet around 1370-1385 cm⁻¹ in the IR spectrum is often indicative of a gem-dimethyl group, present in the isopropyl substituent. s-a-s.org

Raman spectroscopy is particularly sensitive to non-polar bonds and symmetric vibrations. Therefore, it would be effective for observing the vibrations of the C-C backbone of the spirocyclic system. The complementarity of IR and Raman is valuable; vibrations that are weak or absent in the IR spectrum may be strong in the Raman spectrum, and vice versa. researchgate.net

Vibrational ModeFunctional GroupPredicted Wavenumber (cm⁻¹)
N-H StretchSecondary Amine3300 - 3500
C-H StretchAliphatic (CH, CH₂, CH₃)2850 - 3000
CH₂ ScissoringMethylene Groups1440 - 1470
CH₃ BendingIsopropyl Methyls1370 - 1385 (doublet)
C-N StretchAliphatic Amine1000 - 1250

X-ray Crystallography for Precise Solid-State Structural Determination

While NMR provides detailed information about the structure in solution, X-ray crystallography offers an unparalleled, high-resolution view of the molecule's conformation and intermolecular interactions in the solid state. researchgate.net This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern to build a three-dimensional model of the electron density, from which atomic positions can be determined with high precision.

For this compound, a single-crystal X-ray diffraction analysis would be expected to reveal:

Confirmation of Connectivity: The precise bonding arrangement, confirming the spirocyclic nature and the location of the isopropyl group.

Conformation: The exact chair conformations of the two piperidine rings and the precise bond lengths and angles throughout the structure. It would definitively show the isopropyl group in an equatorial or axial position. Based on analogous structures, an equatorial position is highly anticipated to minimize steric hindrance.

Stereochemistry: If a chiral synthesis was performed, the absolute configuration could be determined. For a racemic mixture, it would show how the two enantiomers pack in the crystal lattice.

Intermolecular Interactions: The analysis would reveal any hydrogen bonding involving the secondary amine's N-H group and the lone pair of the other nitrogen, as well as other van der Waals interactions that dictate the crystal packing.

The following table presents expected crystallographic parameters, based on data from the closely related compound 3,9-Diisopropyl-2,4,8,10-tetrathiaspiro[5.5]undecane, which shares the same spiro[5.5]undecane core and isopropyl substituents. researchgate.net

ParameterExpected Value/Type
Crystal SystemMonoclinic or Orthorhombic
Space GroupCentrosymmetric (e.g., P2₁/c or C2/c for a racemate)
Ring ConformationBoth six-membered rings in chair conformations
Isopropyl PositionEquatorial
Key InteractionsIntermolecular N-H···N hydrogen bonding

Note: These parameters are predictive and based on a structurally similar analog. Actual values would need to be determined experimentally.

Ultraviolet-Visible (UV-Vis) Spectroscopy and Photophysical Studies

Ultraviolet-Visible (UV-Vis) spectroscopy is a crucial technique for investigating the electronic transitions within a molecule. For saturated heterocyclic systems like the 3,9-diazaspiro[5.5]undecane core, significant absorption in the near-UV and visible regions is not expected, as they lack extensive π-conjugation. The primary absorptions would correspond to n → σ* transitions of the nitrogen lone pairs, which typically occur in the far-UV region (<200 nm) and may not be observable with standard instrumentation.

However, the true utility of UV-Vis spectroscopy in the study of this compound structures arises when the core is functionalized with chromophoric groups. By introducing aromatic or other unsaturated moieties, the electronic properties of the resulting derivatives can be finely tuned, leading to characteristic absorption and emission profiles. These studies are essential for developing applications in materials science, such as fluorescent probes or organic light-emitting diodes (OLEDs).

Photophysical studies on such derivatives would involve measuring key parameters like the molar extinction coefficient (ε), quantum yield (Φ), and Stokes shift. The solvent environment can also play a significant role, with solvatochromic effects (shifts in absorption or emission maxima with solvent polarity) providing insight into the nature of the electronic transitions and the charge distribution in the excited state.

Due to a lack of specific experimental data for this compound, the following table provides illustrative data for a hypothetical chromophore-derivatized diazaspiro[5.5]undecane to demonstrate the type of information gathered from photophysical studies.

Compound DerivativeSolventAbsorption λmax (nm)Emission λmax (nm)Stokes Shift (cm⁻¹)Quantum Yield (Φ)
Dansyl-Diazaspiro[5.5]undecaneDichloromethane34052098000.65
NBD-Diazaspiro[5.5]undecaneAcetonitrile47054028000.30

This table is illustrative and intended to represent the type of data obtained for chromophore-labeled diazaspiroalkanes, not specific experimental results for this compound derivatives.

Electrochemistry Techniques (e.g., Cyclic Voltammetry) for Redox Properties

Electrochemical methods, particularly cyclic voltammetry (CV), are powerful tools for probing the redox properties of molecules, i.e., their ability to be oxidized or reduced. For structures based on this compound, the nitrogen atoms are the primary redox-active sites. The lone pair of electrons on the nitrogen atoms can be removed through an oxidation process.

Cyclic voltammetry experiments would reveal the oxidation potential (Eox) of the diazaspiroalkane core. The presence of the electron-donating isopropyl group on one of the nitrogens would be expected to lower the oxidation potential compared to an unsubstituted or electron-withdrawn analogue, as it increases the electron density on the nitrogen, making it easier to oxidize.

The reversibility of the redox processes can also be determined from the CV data. Reversible or quasi-reversible oxidation would suggest the formation of a stable radical cation. The study of such redox behavior is fundamental in fields where electron transfer is key, including the development of catalysts, redox-active polymers, and organic electronic materials.

CompoundSolvent/ElectrolyteEox (V vs. Fc/Fc⁺)Process Reversibility
3,9-Diazaspiro[5.5]undecaneAcetonitrile / 0.1 M TBAPF₆+0.95Irreversible
This compoundAcetonitrile / 0.1 M TBAPF₆+0.80Quasi-reversible

This table is illustrative and shows expected trends in redox potentials based on N-alkylation. The values are not specific experimental results.

Research Findings on this compound Remain Limited in Publicly Accessible Literature

While the chemical compound this compound is a known molecule, a comprehensive review of publicly available scientific literature reveals a significant scarcity of detailed research specifically focused on its role as a scaffold in broader chemical research. The compound is identified by the CAS Number 1260778-74-2 and has a molecular formula of C12H24N2. However, extensive searches did not yield specific studies detailing its application in the synthesis of complex molecular architectures, ligand design, structure-property relationship studies, as a chemical probe for molecular recognition, or in materials science and supramolecular chemistry.

Therefore, providing a thorough and informative article that strictly adheres to the requested outline on the specific applications of this compound is not possible based on the currently available information. The parent scaffold, 3,9-diazaspiro[5.5]undecane, and its other derivatives are more extensively studied, but per the user's strict instructions, discussion of these related compounds is excluded.

Further research in specialized chemical databases or future publications may be required to elaborate on the specific roles and applications of this particular compound.

Q & A

Q. What are the established synthetic routes for 3-isopropyl-3,9-diazaspiro[5.5]undecane, and how are intermediates characterized?

The synthesis typically involves spirocyclic amine formation via reductive amination or cyclization. For example:

  • Reductive Amination : Reacting a diketene acetal (e.g., 3,9-diethylidene-2,4,8,10-tetraoxaspiro[5.5]undecane) with isopropylamine under acidic conditions, followed by reduction with NaCNBH₃ to stabilize the spirocyclic structure .
  • Intermediate Characterization : Use NMR (¹H/¹³C) to confirm spirocyclic geometry and LC-MS to verify molecular weight. Purity is assessed via HPLC with UV detection at 254 nm .

Q. How do physicochemical properties (e.g., solubility, stability) impact experimental design?

Key properties include:

PropertyValue/DescriptionRelevance
LogP ~2.5 (predicted)Determines solvent selection for reactions (e.g., dichloromethane, MeOH).
pKa ~11.0 (amine basicity)Impacts protonation state in aqueous buffers, affecting binding assays.
Storage Inert atmosphere, 4°C, desiccatedPrevents hydrolysis of the spirocyclic amine under humid conditions .

Q. What analytical methods are critical for verifying spirocyclic structure and purity?

  • X-ray Crystallography : Resolves spirocyclic conformation and bond angles .
  • FT-IR Spectroscopy : Confirms absence of carbonyl or hydroxyl impurities (peaks ~1700 cm⁻¹ or 3300 cm⁻¹) .
  • Elemental Analysis : Validates C/H/N ratios within ±0.4% of theoretical values .

Advanced Research Questions

Q. How can computational modeling guide structural optimization for target binding (e.g., σ1 receptor)?

  • Docking Studies : Use software like AutoDock Vina to simulate interactions with the σ1 receptor’s hydrophobic pocket. Substituents at the 4-position (e.g., halogens, trifluoromethyl) enhance steric complementarity .
  • SAM1 Calculations : Predict reaction pathways for ring-opening polymerization or substituent introduction, comparing activation energies (ΔG‡) to prioritize synthetic routes .

Q. What strategies resolve contradictions in biological activity data during SAR studies?

Example: Ortho-substituted phenyl rings improve σ1 receptor affinity but fail to reduce hERG channel inhibition.

  • Hypothesis Testing : Perform patch-clamp assays to quantify hERG inhibition vs. receptor binding (IC₅₀ values).
  • Structural Alternatives : Introduce heteroaryl groups (e.g., 2-pyridyl) at position 9 to balance selectivity and potency .

Q. How are polymerization techniques (e.g., copolymer design) tailored for biomedical applications?

  • Copolymer Synthesis : React this compound with diols (e.g., PEG) and diketene acetals to form pH-sensitive poly(ortho ester)s. Monitor erosion rates via GPC and DSC .
  • Critical Parameters : Adjust diol chain length to modulate degradation kinetics (e.g., shorter chains accelerate hydrolysis) .

Q. What methodologies address stability challenges in in vitro metabolic studies?

  • Microsomal Assays : Incubate with liver microsomes (e.g., human CYP3A4) and quantify metabolites via UPLC-QTOF. Use deuterated analogs as internal standards .
  • Stabilization : Add ascorbic acid (1 mM) to prevent oxidation of the spirocyclic amine .

Data Contradiction Analysis

Q. How to reconcile discrepancies in substituent effects on activity and selectivity?

Case: Trifluoromethyl groups improve σ1 binding but increase hERG inhibition.

  • Resolution :
    • Perform free-energy perturbation (FEP) simulations to compare binding poses.
    • Synthesize analogs with bulkier substituents (e.g., cyclobutyl) and test in orthogonal assays (e.g., radioligand displacement vs. electrophysiology) .

Q. What experimental controls validate spirocyclic integrity under reaction conditions?

  • Control 1 : Run parallel reactions with deuterated solvents (e.g., D₂O) to track proton exchange via ¹H NMR.
  • Control 2 : Use TLC-MS to detect ring-opened byproducts (e.g., linear amines) during reductive amination .

Methodological Best Practices

  • Synthetic Reproducibility : Standardize solvent drying (e.g., molecular sieves for THF) and reaction temperature (±2°C) to minimize batch variability .
  • Data Transparency : Report negative results (e.g., failed coupling reactions) to inform SAR dead ends .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.